2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

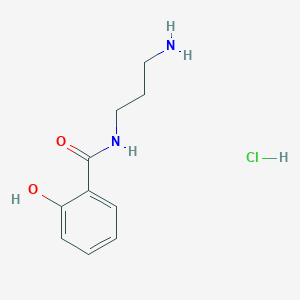

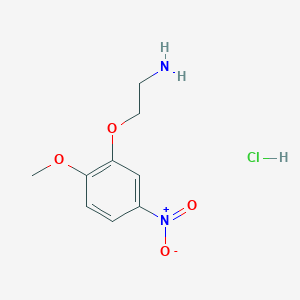

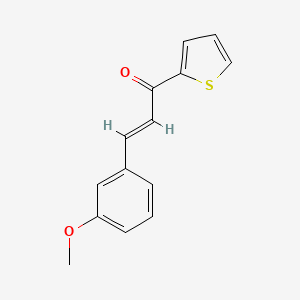

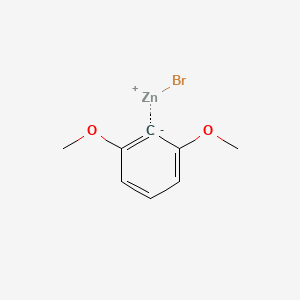

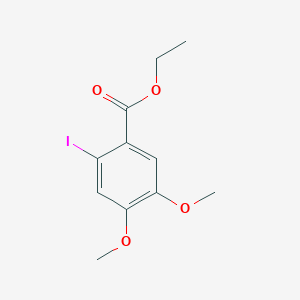

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is a chemical compound. It’s likely to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-Iodo” indicates the presence of an iodine atom on the second carbon of the aromatic ring, and “4,5-dimethoxy” suggests the presence of two methoxy (-OCH3) groups on the fourth and fifth carbons .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (due to the “benzoic acid” part of the name) with an iodine atom, two methoxy groups, and a carboxylic acid ethyl ester group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzoic acid derivatives can undergo reactions typical of aromatic carboxylic acids, such as esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid ethyl ester group could influence its solubility in different solvents .Applications De Recherche Scientifique

Medical Research

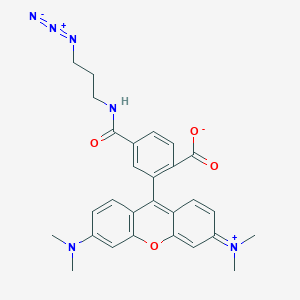

IDMBE has various applications in medical research. It can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine . These compounds have potential applications in the development of new pharmaceuticals.

Industrial Research

IDMBE is also used in industrial research. It can be used in the development of various detoxifiers of organophosphorus nerve agents . These agents are used in industries such as agriculture and warfare, and understanding how to detoxify them is crucial for safety.

Preparation of Oxidizing Reagents

IDMBE is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) . These reagents are widely used in organic synthesis.

Synthesis of 4,5-Dimethoxysalicylic Acid Derivatives

4,5-Dimethoxysalicylic Acid has been used as a reactant for the preparation of Salicylanilide derivatives . These derivatives are known to inhibit the protein tyrosine kinase epidermal growth factor receptor, which plays a crucial role in cell growth and differentiation.

Synthesis of 4,5-Dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline Derivatives

4,5-Dimethoxy-2-nitrobenzoic acid was used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . These derivatives have potential applications in the development of new pharmaceuticals.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-iodo-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYAPJKUPQETKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1I)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.